

Enduracididine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Enduracididine*

Cat. No.: *B8820190*

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Introduction

Enduracididine is a non-proteinogenic α -amino acid, notable for its unique cyclic guanidinium group. It is a critical component of several potent antibiotics, including the enduracidins and the recently discovered teixobactin.^[1] The presence of this rare amino acid is often crucial for the high antibacterial activity of these natural products, particularly against multidrug-resistant Gram-positive pathogens. This technical guide provides a comprehensive overview of the chemical data, experimental protocols for synthesis, and the biosynthetic pathway of **enduracididine**.

Chemical Data

Enduracididine is a cyclic analogue of arginine. The following table summarizes its key chemical identifiers and properties.

Property	Value	Source
CAS Number	21209-39-2	[1] [2]
Molecular Formula	C6H12N4O2	[1] [2]
Molecular Weight	172.19 g/mol	[2]
IUPAC Name	(2S)-2-amino-3-[(4R)-2-imino-1,3-diazinan-4-yl]propanoic acid	[1] [2]
InChI Key	VFXRPXBQCNHQHQ- DMTCNVIQSA-N	[1]
Canonical SMILES	C1C--INVALID-LINK--C-- INVALID-LINK--N	[1]

Experimental Protocols: Synthesis of Enduracididine

The synthesis of **enduracididine** and its stereoisomers is a significant challenge in the total synthesis of antibiotics like teixobactin. Several synthetic routes have been developed, often involving multi-step procedures. Below are summaries of key methodologies.

Synthesis from L-Histidine

One of the earlier methods for the synthesis of **enduracididine** starts from L-histidine. A key step in this pathway is the Bamberger cleavage of a histidine derivative to open the imidazole ring, which is then followed by a series of transformations to construct the cyclic guanidine moiety.[\[3\]](#)

Synthesis from (S)-Glycidol

A scalable and stereoflexible synthesis of L-allo-**enduracididine** has been reported starting from the commercially available (S)-glycidol. This approach allows for the synthesis of all four diastereomers by selecting the appropriate stereoisomer of glycidol and the Sharpless asymmetric dihydroxylation reagent.[\[4\]](#)

Key steps in this synthesis include:[4][5]

- Regioselective ring-opening of a protected (S)-glycidol to yield a homoallylic alcohol.
- Sharpless asymmetric dihydroxylation to introduce two hydroxyl groups with controlled stereochemistry.
- Conversion of a diol to an azide followed by a Staudinger reaction.
- Guanidinylation using Goodman's reagent.
- Intramolecular cyclization to form the **enduracididine** skeleton.
- Oxidation of the primary alcohol to the carboxylic acid.

Solid-Phase Peptide Synthesis (SPPS) Approach

For the incorporation of **enduracididine** into peptide chains, such as in the synthesis of teixobactin, a protected L-allo-**enduracididine** building block suitable for Fmoc-based solid-phase peptide synthesis (SPPS) has been developed.[6] This involves a multi-step synthesis to produce the protected amino acid, which can then be used in an automated microwave peptide synthesizer.[7]

Biosynthesis of Enduracididine

The biosynthesis of L-**enduracididine** has been elucidated and involves a series of enzymatic reactions starting from L-arginine.[1][8] This pathway is catalyzed by a set of enzymes, including MppP, MppR, and MppQ, which are found in the gene clusters for antibiotics like mannopeptimycin.[8]

The key enzymatic steps are:

- Hydroxylation: The PLP-dependent hydroxylase MppP catalyzes the conversion of L-arginine to 2-oxo-4-hydroxy-5-guanidinovaleric acid.[1][8]
- Dehydration and Cyclization: The enzyme MppR, a pyruvate aldolase, facilitates the dehydration and cyclization of the intermediate to form a cyclic guanidine.[1][8]

- Transamination: The final step is a transamination reaction catalyzed by MppQ to yield L-**enduracididine**.^{[1][8]}

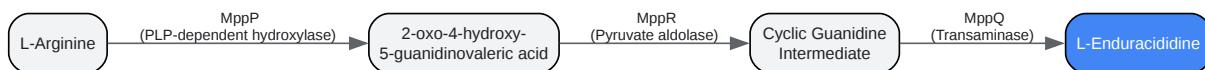
Further modification, such as hydroxylation to L-β-hydroxy**enduracididine**, can be catalyzed by the enzyme MppO.^{[1][8]}

Mechanism of Action in Antibiotics

Enduracididine is a crucial structural component for the antibacterial activity of several antibiotics. In teixobactin, the L-allo-**enduracididine** residue is important for its potent activity. ^[1] These antibiotics function by inhibiting bacterial cell wall biosynthesis.^[6] They bind to Lipid II, a precursor molecule in the peptidoglycan synthesis pathway, thereby preventing the transglycosylation step.^{[1][3]} This mechanism of action is distinct from many other antibiotics, which may contribute to the low frequency of resistance development observed with compounds like teixobactin.^[1]

Visualizations

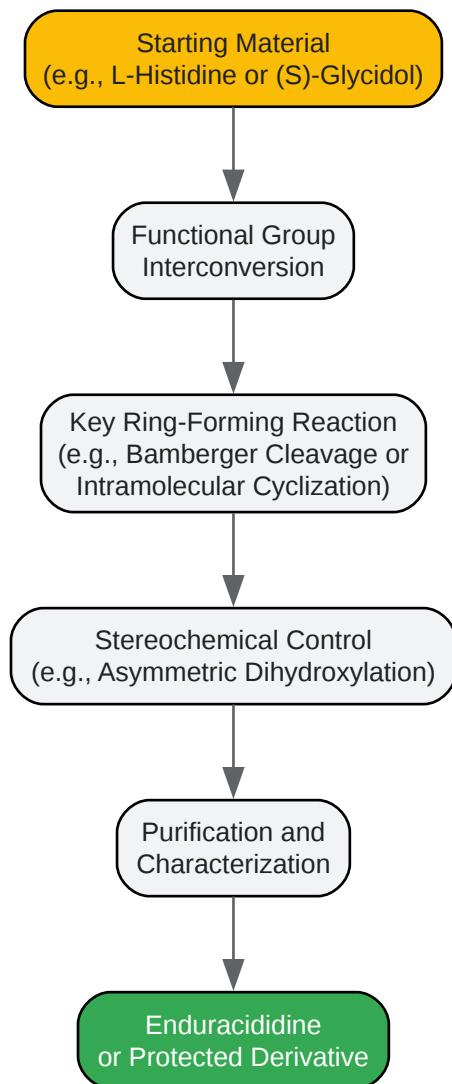
Biosynthetic Pathway of L-Enduracididine



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Caption: Proposed biosynthetic pathway of L-**Enduracididine** from L-Arginine.

General Workflow for Enduracididine Synthesis



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Caption: A generalized workflow for the chemical synthesis of **Enduracididine**.

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